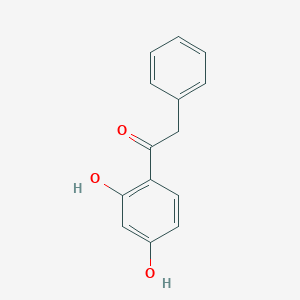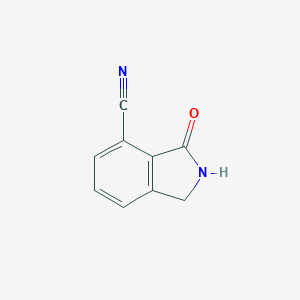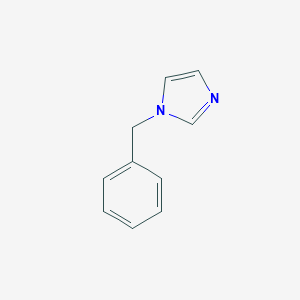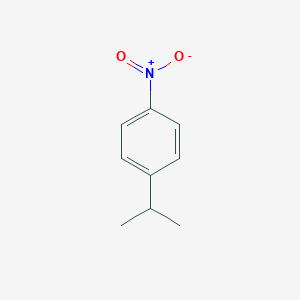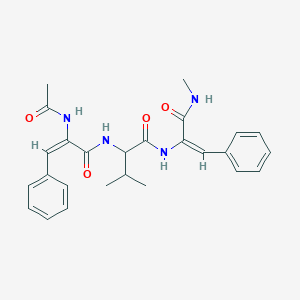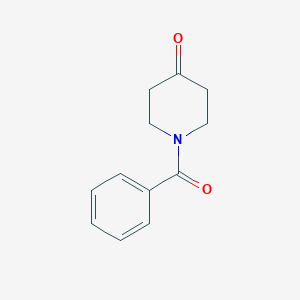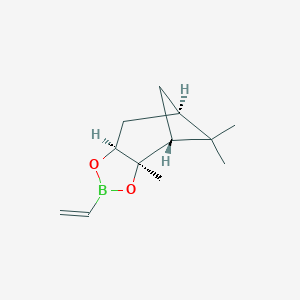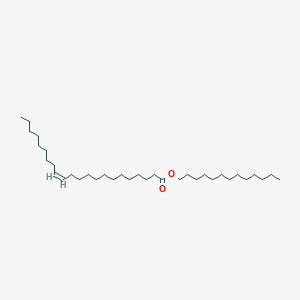
Tridecyl erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl erucate is a fatty acid ester that is derived from erucic acid. It is a clear, colorless liquid that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. Tridecyl erucate has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
Tridecyl erucate is thought to exert its effects through its ability to interact with cellular membranes and lipid-binding proteins. It has been shown to increase the fluidity of cell membranes and alter the activity of membrane-bound enzymes. Tridecyl erucate has also been found to modulate the activity of transcription factors involved in lipid metabolism.
Biochemische Und Physiologische Effekte
Tridecyl erucate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain lipids, such as triglycerides and phospholipids, in cells and tissues. Tridecyl erucate has also been found to modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.
Vorteile Und Einschränkungen Für Laborexperimente
Tridecyl erucate has a number of advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Tridecyl erucate is also relatively non-toxic and has a low risk of causing adverse effects in cells and tissues. However, one limitation of tridecyl erucate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on tridecyl erucate. One area of interest is the role of tridecyl erucate in lipid metabolism and transport. Further studies are needed to elucidate the mechanisms by which tridecyl erucate modulates lipid metabolism and to identify potential therapeutic applications for this compound. Additionally, research is needed to investigate the potential effects of tridecyl erucate on other cellular processes, such as inflammation and oxidative stress.
Synthesemethoden
Tridecyl erucate can be synthesized through the esterification of erucic acid with tridecanol. This process involves heating and mixing the two compounds in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and filtration.
Wissenschaftliche Forschungsanwendungen
Tridecyl erucate has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. Studies have shown that tridecyl erucate can act as a substrate for enzymes involved in lipid metabolism, and can also modulate the expression of genes involved in lipid synthesis and transport.
Eigenschaften
CAS-Nummer |
131154-74-0 |
|---|---|
Produktname |
Tridecyl erucate |
Molekularformel |
C35H68O2 |
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
tridecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |
InChI-Schlüssel |
BGNWQYFHLCCUTB-MSUUIHNZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
131154-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



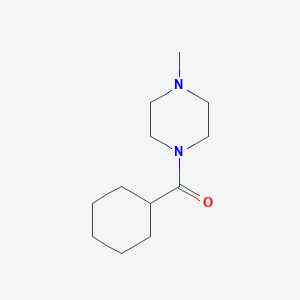
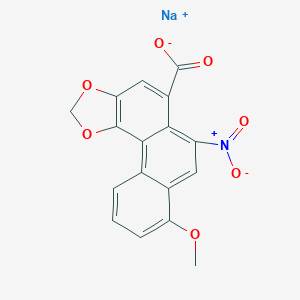

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
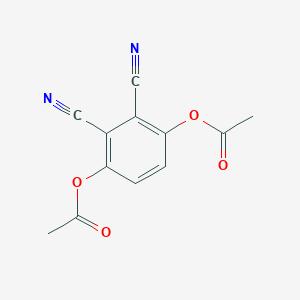
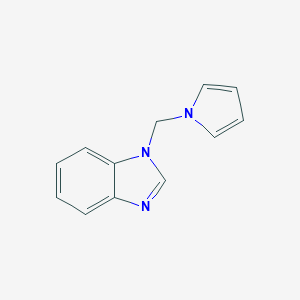
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
